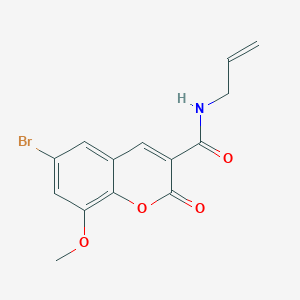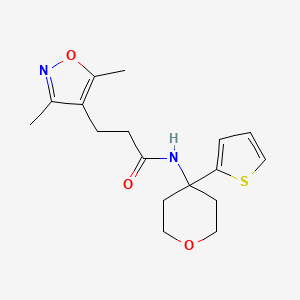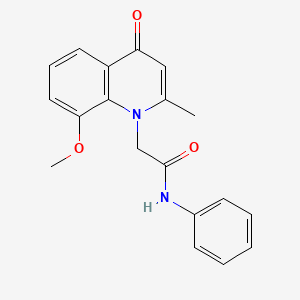![molecular formula C16H13N3OS2 B2827054 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 866131-87-5](/img/structure/B2827054.png)
5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one is a chemical compound with the molecular formula C16H13N3OS2. It has an average mass of 327.424 Da and a monoisotopic mass of 327.049988 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H13N3OS2. Detailed structural analysis would require more specific information such as 3D conformations, which might be obtained from specialized databases or computational chemistry studies .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Detailed reaction mechanisms and conditions would typically be found in the chemical literature or specialized databases .Aplicaciones Científicas De Investigación
Gastric H+/K+-ATPase Inhibition
Research by Yamada et al. (1996) on substituted 2-sulfinylimidazoles, which are structurally similar to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, has revealed their potential as inhibitors of gastric H+/K(+)-ATPase. These compounds exhibit potent inhibitory effects, suggesting a possible application in treating conditions related to excessive stomach acid production (Yamada et al., 1996).
Antiulcer Agents
Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines, which are related to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, as potential antiulcer agents. These compounds demonstrated cytoprotective properties in models of ethanol and HCl-induced ulcers, indicating their potential use in antiulcer medication (Starrett et al., 1989).
Antitumor and Antibacterial Agents
Hafez et al. (2017) developed a series of thieno[3,2-d]pyrimidine derivatives, which include structures analogous to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one. These compounds showed significant in vitro activity against human tumor cell lines and bacteria, highlighting their potential as antitumor and antibacterial agents (Hafez et al., 2017).
Antiviral Activity
Research by Golankiewicz et al. (1995) on imidazo[1,5-a]-1,3,5-triazine derivatives, structurally related to the compound of interest, showed inhibitory effects on ortho- and paramyxoviruses. These findings suggest a potential application in antiviral therapy (Golankiewicz et al., 1995).
Solid-State Fluorescence Properties
Yokota et al. (2012) synthesized fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine, which is related to the chemical structure . The research focused on their solid-state fluorescence properties, indicating potential applications in fluorescence-based technologies (Yokota et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4-methylphenyl)methylsulfanyl]-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10-2-4-11(5-3-10)9-22-16-18-15-12(6-7-21-15)14-17-13(20)8-19(14)16/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXJRICBQFSJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CS3)C4=NC(=O)CN42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)

![{[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2826976.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2826978.png)


![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2826982.png)

![4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2826990.png)

